What are the properties of (3-Chloropropyl)ethoxydimethylsilane?
What are the properties of (3-Chloropropyl)ethoxydimethylsilane?
An In-Depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane
Introduction
(3-Chloropropyl)ethoxydimethylsilane, with the CAS Number 13508-63-9, is a bifunctional organosilane that holds a significant position in the field of materials science and chemical synthesis.[1][2] As a member of the silane coupling agent family, its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a reactive chloropropyl group, enables it to serve as a molecular bridge between inorganic substrates and organic polymers.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Physicochemical Properties
(3-Chloropropyl)ethoxydimethylsilane is a liquid compound whose identity is established by various physical and spectroscopic characteristics.[1] These properties are fundamental for its application, dictating its behavior in different chemical environments and its handling requirements.
| Property | Value |
| IUPAC Name | 3-chloropropyl-ethoxy-dimethylsilane |
| CAS Number | 13508-63-9 |
| Molecular Formula | C7H17ClOSi |
| Molecular Weight | 180.75 g/mol |
| Appearance | Liquid |
| Density | 0.941 g/cm³ (Specific Gravity) |
| Boiling Point | 170-171 °C |
| Flash Point | 39 °C |
| Refractive Index | 1.4278 |
| LogP | 3.57 (at 20°C and pH 7) |
(Data sourced from PubChem and ChemicalBook).[1][4]
Spectroscopic Profile
The structural confirmation of (3-Chloropropyl)ethoxydimethylsilane is typically achieved through various spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectral data is available for this compound, allowing for the identification of the seven distinct carbon environments within the molecule.[1][5]
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Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its analysis, providing a distinct fragmentation pattern that confirms its molecular weight and structure.[1]
Synthesis and Reactivity
The utility of (3-Chloropropyl)ethoxydimethylsilane stems from its dual reactivity, which allows for sequential or simultaneous reactions involving its two distinct functional groups.
General Synthesis
Silane coupling agents are typically synthesized through the hydrosilylation of an unsaturated olefin with a silane containing a hydrolyzable group, catalyzed by a platinum-based catalyst.[6] For chloropropyl-alkoxy-silanes, this involves the addition of a corresponding alkoxysilane to allyl chloride (3-chloropropene).[6][7] Subsequent purification is often achieved through distillation.[7]
Core Reactivity
The molecule possesses two primary reactive sites: the ethoxysilyl group and the terminal chloro group.
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Hydrolysis and Condensation : The ethoxy group attached to the silicon atom is susceptible to hydrolysis in the presence of water, forming a reactive silanol intermediate (Si-OH). This silanol can then undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metallo-siloxane (Si-O-M) bonds.[3][8] This reaction is the basis for its use in surface modification. The ethoxy group hydrolyzes more slowly than a methoxy group, which can offer greater stability in certain formulations.[8]
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Nucleophilic Substitution : The chlorine atom on the propyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of organic functionalities, such as amines, thiols, or cyanides, thereby modifying the chemical nature of the silane.
Caption: Dual reactivity of (3-Chloropropyl)ethoxydimethylsilane.
Key Applications
The unique bifunctional nature of this silane makes it a versatile tool in materials science.
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Coupling Agent : It is used to enhance adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[9][10] The silane first bonds to the inorganic surface via its ethoxy group, and the chloropropyl group then reacts with or improves compatibility with the surrounding polymer, leading to composite materials with enhanced mechanical strength and durability.[9]
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Surface Modification : It is widely used to functionalize surfaces, altering their properties such as hydrophobicity, adhesion, or biocompatibility.[11][12][13] For example, glass or silica surfaces can be modified to introduce a reactive chloropropyl handle, which can then be used to immobilize catalysts, biomolecules, or other organic layers.[10][11]
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Chemical Intermediate : It serves as a precursor for the synthesis of other, more complex organosilanes. The chloropropyl group can be converted into other functionalities like amines (e.g., via reaction with ammonia to form aminopropylsilanes) or thiols, creating a diverse range of silane coupling agents from a single starting material.[14]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol details a typical workflow for functionalizing silica nanoparticles with (3-Chloropropyl)ethoxydimethylsilane to introduce reactive chloride groups on their surface.
Objective: To covalently graft (3-Chloropropyl)ethoxydimethylsilane onto the surface of silica nanoparticles.
Materials:
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Silica Nanoparticles (SiO₂)
-
(3-Chloropropyl)ethoxydimethylsilane
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Anhydrous Toluene
-
Ethanol
-
Deionized Water
Protocol:
-
Activation of Silica Surface:
-
Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and ethanol.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
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Stir the suspension at 60°C for 2 hours to ensure the silica surface is rich in hydroxyl (-OH) groups.
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Centrifuge the nanoparticles and wash three times with ethanol to remove excess water.
-
Dry the activated silica nanoparticles in a vacuum oven at 110°C overnight. The removal of physisorbed water is critical to prevent self-condensation of the silane in the solution phase.
-
-
Silanization Reaction:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), disperse the 1 g of dried silica nanoparticles in 50 mL of anhydrous toluene. Anhydrous conditions prevent premature hydrolysis of the silane.
-
Add 0.5 mL of (3-Chloropropyl)ethoxydimethylsilane to the suspension.
-
Reflux the mixture at 110°C with vigorous stirring for 12 hours. The elevated temperature drives the condensation reaction between the silane's ethoxy group (after hydrolysis by residual surface water) and the silica's hydroxyl groups.
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the functionalized nanoparticles to separate them from the reaction solvent.
-
Wash the nanoparticles sequentially with toluene (twice) and then ethanol (twice) to remove any unreacted silane and byproducts. Sonication during each washing step helps in resuspending the particles and ensures thorough cleaning.
-
-
Curing and Final Drying:
-
After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 80°C for 4 hours. This curing step helps to complete the condensation of any remaining silanol groups and strengthens the covalent bonds to the surface.
-
The resulting product is silica nanoparticles with surface-bound chloropropyl groups, ready for subsequent reactions.
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Caption: Workflow for silica nanoparticle functionalization.
Safety and Handling
(3-Chloropropyl)ethoxydimethylsilane is classified as a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin irritation and serious eye damage.[1]
-
Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from heat, sparks, and open flames.[14] Grounding and bonding containers during transfer is necessary to prevent static discharge.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] The material is moisture-sensitive, as it reacts with water to liberate ethanol.[14] This hydrolysis can also lead to pressure buildup in sealed containers.
-
In case of exposure : For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if swallowed.[14]
Conclusion
(3-Chloropropyl)ethoxydimethylsilane is a highly versatile chemical building block. Its dual-functional nature provides a powerful platform for creating robust linkages between different classes of materials. For researchers in drug development, its utility in modifying carrier surfaces like silica nanoparticles offers pathways for targeted delivery systems. For materials scientists, it remains a cornerstone for developing advanced composite materials and functional surfaces. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in scientific and industrial applications.
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Mendoza, E. G. J., & Yu, L. J. S. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(3), 1069-1076. [Link]
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